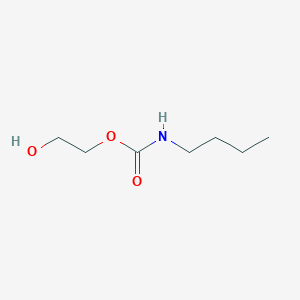

2-hidroxietil N-butilcarbamato

Descripción general

Descripción

2-hydroxyethyl N-butylcarbamate is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2-hydroxyethyl N-butylcarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-hydroxyethyl N-butylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxyethyl N-butylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones biomédicas: Andamiaje celular

Metacrilato de 2-hidroxietilo (HEMA): , un compuesto relacionado con el 2-hidroxietil N-butilcarbamato, se ha utilizado en la creación de criogeles. Estos materiales macroporosos e interconectados exhiben potencial como andamios celulares debido a su estructura única, que incluye grandes poros interconectados que pueden alcanzar hasta 100 µm de tamaño y una porosidad total del 94-97%. La elasticidad y las propiedades mecánicas ajustables de estos materiales basados en HEMA los hacen adecuados para aplicaciones biomédicas, particularmente en el cultivo celular .

Sistemas de liberación de fármacos

HEMA también se ha empleado en la síntesis de hidrogeles para la liberación controlada de fármacos. Estos hidrogeles se pueden modificar para responder a varios estímulos, como la irradiación UV, para liberar fármacos a una velocidad controlada. Esto es particularmente útil para crear un sistema de liberación controlada para medicamentos, como los que se usan en el tratamiento de la enfermedad de Alzheimer .

Tratamiento de la enfermedad de Alzheimer

Los hidrogeles basados en HEMA se han estudiado específicamente por su aplicación en el tratamiento de la enfermedad de Alzheimer. Al incorporar fotoiniciadores en los hidrogeles, los investigadores pueden influir en el comportamiento de liberación del fármaco, optimizando la entrega de agentes terapéuticos como el clorhidrato de donepezilo, que se utiliza para controlar los síntomas cognitivos en pacientes con Alzheimer .

Comportamientos de respuesta en ciencia de materiales

Los comportamientos de respuesta de los hidrogeles de HEMA se han investigado registrando las razones de hinchamiento en diferentes condiciones. Esta propiedad es significativa en la ciencia de los materiales, donde la capacidad de un material para responder a los cambios ambientales se puede aprovechar para diversas aplicaciones, incluidos los sensores y los actuadores .

Síntesis y caracterización de hidrogeles de copolímero

Se han informado hidrogeles de copolímero sintetizados utilizando HEMA y acrilamida (AAm) como comonómeros. Estos hidrogeles se caracterizan por sus posibles aplicaciones, que podrían incluir la liberación de fármacos, la cicatrización de heridas y la ingeniería de tejidos .

Injerto de polímero sensible a estímulos

Los hidrogeles macroporosos basados en HEMA se han modificado mediante el injerto de polímeros sensibles a estímulos, como la poli (N-isopropilacrilamida) (PNIPAM), con alta densidad utilizando la polimerización radical por transferencia atómica (ATRP). Esta modificación permite que los hidrogeles exhiban comportamientos sensibles a estímulos, que son valiosos para crear materiales inteligentes para aplicaciones biomédicas y ambientales .

Safety and Hazards

The safety data sheet for a related compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, toxic if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also noted to cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

The future directions for “2-hydroxyethyl N-butylcarbamate” and related compounds could involve further exploration of their potential applications. For instance, the synthesis of microcellular porous polymers based on 2-hydroxyethyl methacrylate (HEMA) by free radical polymerisation of a continuous phase of high internal phase emulsion (HIPE) has been proposed as a promising route for the production of N-vinyl-2-pyrrolidone monomers from biogenic acids .

Análisis Bioquímico

Biochemical Properties

2-hydroxyethyl N-butylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides. This interaction can inhibit the hydrolysis of fatty acid amides, thereby modulating their levels and effects in the body . Additionally, 2-hydroxyethyl N-butylcarbamate can bind to specific proteins, altering their function and activity.

Cellular Effects

2-hydroxyethyl N-butylcarbamate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, 2-hydroxyethyl N-butylcarbamate can impact cell signaling pathways, such as those mediated by cannabinoid receptors, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of 2-hydroxyethyl N-butylcarbamate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its interaction with FAAH can inhibit the enzyme’s activity, resulting in increased levels of fatty acid amides. Additionally, 2-hydroxyethyl N-butylcarbamate can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-hydroxyethyl N-butylcarbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-hydroxyethyl N-butylcarbamate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-hydroxyethyl N-butylcarbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of 2-hydroxyethyl N-butylcarbamate have been associated with toxic effects, such as liver damage and alterations in metabolic pathways. It is important to determine the appropriate dosage to avoid adverse effects.

Metabolic Pathways

2-hydroxyethyl N-butylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 2-hydroxyethyl N-butylcarbamate within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, 2-hydroxyethyl N-butylcarbamate can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its effects.

Subcellular Localization

The subcellular localization of 2-hydroxyethyl N-butylcarbamate is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes, influencing their activity and function.

Propiedades

IUPAC Name |

2-hydroxyethyl N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-2-3-4-8-7(10)11-6-5-9/h9H,2-6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTRRBGETIJCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927056 | |

| Record name | 2-Hydroxyethyl hydrogen butylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13105-54-9 | |

| Record name | 2-Hydroxyethyl butylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13105-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC29170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl hydrogen butylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

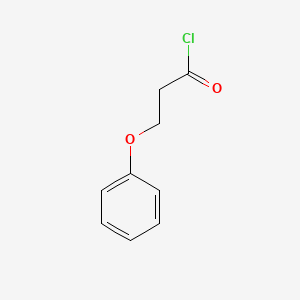

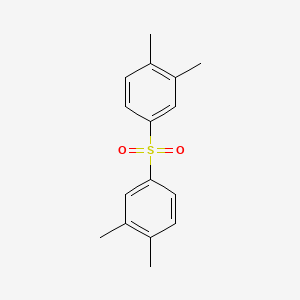

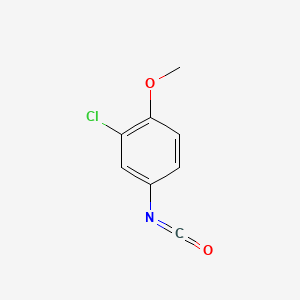

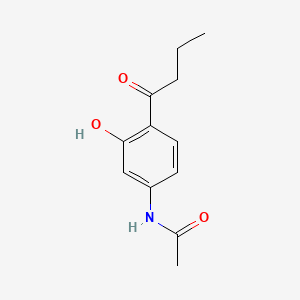

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.